2-(4-iso-Butylphenyl)-2-butanol

Description

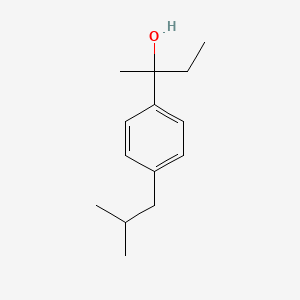

2-(4-iso-Butylphenyl)-2-butanol is a secondary alkanol featuring a bulky 4-iso-butylphenyl substituent attached to the second carbon of a butanol chain.

- Spectroscopic Characteristics: Based on analogs like 1-(4-iso-butylphenyl)-5-morpholinopentan-1-ol (12a), the aromatic protons in the target compound would likely resonate near 7.2–7.3 ppm (¹H-NMR), with aromatic carbons appearing around 143–147 ppm (¹³C-NMR) .

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-14(4,15)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJSBOQUFXQVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iso-Butylphenyl)-2-butanol can be achieved through several methods. One common approach involves the reduction of 2-(4-iso-Butylphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-iso-Butylphenyl)-2-butanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(4-iso-Butylphenyl)-2-butanone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(4-iso-Butylphenyl)-2-butanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its secondary alcohol group allows for specific reactivity patterns that differ from primary alcohols, making it suitable for various synthetic routes.

| Application | Description |

|---|---|

| Intermediate in Synthesis | Used to create derivatives and other complex compounds. |

| Solvent | Acts as a solvent in chemical reactions due to its polar nature. |

Biological Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its interaction with biological targets can provide insights into enzyme mechanisms and metabolic processes.

Case Study Example:

A study investigated the effects of this compound on enzyme activity, revealing its potential to modulate specific enzymatic pathways, which could have implications in drug development and metabolic engineering.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and as a solvent in various processes. Its properties make it advantageous for formulations requiring stability and specific reactivity.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in manufacturing specific chemical products. |

| Solvent | Functions as a solvent in industrial applications due to its favorable properties. |

Mechanism of Action

The mechanism by which 2-(4-iso-Butylphenyl)-2-butanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Properties of 4-iso-Butylphenyl Derivatives

| Compound Name | Yield | Melting Point | ¹H-NMR (Aromatic) | ¹³C-NMR (Key Peaks) | Functional Group |

|---|---|---|---|---|---|

| 2-(4-iso-Butylphenyl)-2-butanol (Inferred) | N/A | N/A | ~7.2–7.3 ppm (d) | ~143–147 ppm | Secondary alcohol |

| 1-(4-iso-BP)-5-morpholinopentan-1-ol (12a) | 26% | Not reported | 7.26–7.24 ppm (d, J = 8.00) | 143.62, 141.94 | Primary alcohol, morpholine |

| 5-(4-BzPiperidin-1-yl)-1-(4-iso-BP)pentan-1-ol (10d) | 45% | 64°C | 7.30–7.17 ppm (m) | 143.61, 141.94 | Primary alcohol, piperidine |

| 1-(4-iso-BP)-5-morpholinopentan-1-one (11a) | 63% | Not reported | 7.85–7.83 ppm (d, J = 8.21) | 199.68 (ketone), 147.25 | Ketone, morpholine |

Key Observations :

- Alcohol Position: The secondary alcohol in this compound may exhibit lower reactivity compared to primary alcohols in analogs like 12a or 10d, affecting esterification or oxidation pathways .

- Substituent Effects : The morpholine group in 12a and piperidine in 10d enhance solubility in polar solvents, whereas the target compound’s lack of such groups increases hydrophobicity .

- Ketone vs. Alcohol : The ketone derivative (11a) shows distinct ¹³C-NMR peaks (~199 ppm for carbonyl) and upfield aromatic proton shifts compared to alcohol analogs, highlighting electronic effects of functional groups .

Comparison with Simple Secondary Alkanols

Table 2: Enantiomeric Separation of Secondary Alkanols

Key Observations :

- Steric Effects: Bulky substituents (e.g., 4-iso-butylphenyl) may improve chiral separation by enhancing steric interactions with the stationary phase, unlike linear alkanols like 5-decanol .

- Chromatographic Behavior: The target compound’s aryl group could lead to broader or tailing peaks (as seen in 4-octanol) due to slower kinetics on chiral columns .

Substituent-Driven Property Variations

- Hydrophobicity: The 4-iso-butylphenyl group increases logP compared to amino-substituted analogs like 4-amino-2-butanol (), which has higher water solubility due to the amine group .

- Thermal Stability: Melting points for aryl-alcohol analogs (e.g., 10d at 64°C) suggest moderate stability, contrasting with salts like 2-methyl-2-butanol potassium salt (), which may decompose at lower temperatures .

Research Implications and Gaps

- Synthetic Optimization : Low yields for analogs like 12a (26%) indicate a need for improved catalysts or protecting-group strategies in synthesizing sterically hindered alcohols .

- Application Potential: The hydrophobic aryl-alcohol structure suggests utility in asymmetric catalysis or as a chiral intermediate, though bioactivity data are absent in the evidence.

Biological Activity

2-(4-iso-Butylphenyl)-2-butanol, a secondary alcohol, is recognized for its potential biological activities. This compound has been investigated for its interactions with various biomolecules, leading to insights into its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

This compound features a butanol group attached to a phenyl ring with an iso-butyl substituent, which influences its biological activity.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study evaluating various compounds, it was found that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound could be a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values for antifungal activity are summarized below:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

The compound's ability to inhibit fungal growth suggests its potential use in treating fungal infections .

The mechanism of action for this compound involves interaction with microbial cell membranes, leading to disruption and cell death. The presence of the iso-butyl group enhances lipophilicity, allowing better penetration into cell membranes. This interaction may also involve the inhibition of essential metabolic pathways in bacteria and fungi .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against a panel of bacterial and fungal pathogens. The study demonstrated that at concentrations above the MIC values, the compound not only inhibited growth but also led to significant reductions in biofilm formation, which is crucial for treating chronic infections.

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models indicated that administration of this compound resulted in reduced infection rates and improved survival outcomes when challenged with pathogenic microorganisms. These findings support the compound's potential therapeutic applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.